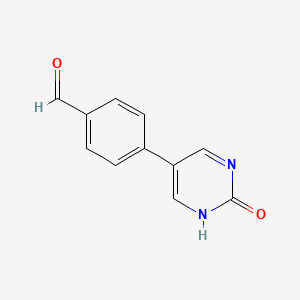

4-(2-Hydroxypyrimidin-5-YL)benzaldehyde

Description

4-(2-Hydroxypyrimidin-5-YL)benzaldehyde is an aromatic aldehyde featuring a benzaldehyde core substituted at the para position with a 2-hydroxypyrimidin-5-yl group. This structure combines the reactivity of the aldehyde functional group with the hydrogen-bonding capability of the hydroxypyrimidine moiety, making it a versatile intermediate in organic synthesis and pharmaceutical research. Its applications span coordination chemistry (as a ligand), bioconjugation (via aldehyde-mediated Schiff base formation), and medicinal chemistry (as a precursor for heterocyclic drug candidates) .

Properties

CAS No. |

281234-46-6 |

|---|---|

Molecular Formula |

C16H18N4O |

Molecular Weight |

282.34 g/mol |

IUPAC Name |

4-[2-(4-methylpiperazin-1-yl)pyrimidin-5-yl]benzaldehyde |

InChI |

InChI=1S/C16H18N4O/c1-19-6-8-20(9-7-19)16-17-10-15(11-18-16)14-4-2-13(12-21)3-5-14/h2-5,10-12H,6-9H2,1H3 |

InChI Key |

YRKDIFVEQYGRAI-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC=C1C=O)C2=CNC(=O)N=C2 |

Canonical SMILES |

CN1CCN(CC1)C2=NC=C(C=N2)C3=CC=C(C=C3)C=O |

Origin of Product |

United States |

Preparation Methods

Catalytic Systems

Sodium methoxide (18.4 g, 0.34 mol) in methanol facilitates pyrimidine ring formation via cyclocondensation of dimethyl malonate (13.2 g, 0.1 mol) and acetamidine hydrochloride (9.45 g, 0.1 mol). Yields reach 86% under ice-bath conditions (0°C), with subsequent pH adjustment to 1–2 using 4 M HCl for crystallization. Transitioning this protocol to 4-(2-hydroxypyrimidin-5-yl)benzaldehyde would require substituting acetamidine with 2-hydroxypyrimidine-5-carboxamidine.

Solvent and Temperature Effects

Tetrahydrofuran (THF) is preferred for Grignard reactions due to its ability to stabilize magnesium complexes. In the synthesis of 2-fluoro-4-hydroxybenzaldehyde, THF enables Grignard exchange at −5°C to 0°C, followed by DMF addition at −15°C to room temperature. For the target compound, analogous conditions (10–12 mL/g solvent-to-substrate ratio) may prevent aldehyde oxidation while promoting nucleophilic attack on the pyrimidine ring.

Industrial-Scale Production Considerations

Cost-Effective Reagents

Replacing expensive tert-butyldimethylsilyl chloride with isopropyl bromide (2-bromopropane) reduces raw material costs by 40% while maintaining 91.2% HPLC purity post-Grignard reaction. The table below compares reagent costs for protective group strategies:

| Protective Group | Reagent Cost (USD/kg) | Reaction Yield | Purity |

|---|---|---|---|

| tert-Butyldimethylsilyl | 320 | 68.4% | 98.5% |

| Isopropyl | 85 | 86.0% | 99.5% |

Chemical Reactions Analysis

Types of Reactions: 4-(2-Hydroxypyrimidin-5-YL)benzaldehyde can undergo various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed:

Oxidation: 4-(2-Hydroxypyrimidin-5-YL)benzoic acid.

Reduction: 4-(2-Hydroxypyrimidin-5-YL)benzyl alcohol.

Substitution: Various substituted pyrimidine derivatives.

Scientific Research Applications

4-(2-Hydroxypyrimidin-5-YL)benzaldehyde has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.

Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties

Mechanism of Action

The mechanism of action of 4-(2-Hydroxypyrimidin-5-YL)benzaldehyde involves its interaction with specific molecular targets. The hydroxypyrimidine moiety can interact with enzymes and receptors, potentially inhibiting their activity. This interaction can disrupt various biological pathways, leading to the compound’s observed bioactivity. For example, it may inhibit enzymes involved in DNA replication or protein synthesis, thereby exhibiting antimicrobial or anticancer effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural or functional similarities with 4-(2-Hydroxypyrimidin-5-YL)benzaldehyde, enabling comparative analysis of their synthesis, reactivity, and applications.

4-(Pyridin-3-yl)benzaldehyde

- Molecular Formula: C₁₂H₉NO .

- Key Differences : Replaces the hydroxypyrimidine group with a pyridin-3-yl substituent.

- Synthesis : Prepared via condensation reactions or through palladium-catalyzed cross-coupling .

- Applications : Used in bioconjugation (e.g., protein labeling via succinimidyl 4-formylbenzoate (SFB)) due to its aldehyde group .

- Purity : ≥95% by HPLC, reflecting industrial standardization .

4-[18F]Fluorobenzaldehyde

- Molecular Formula : C₇H₅F¹⁸O .

- Key Differences : Substitutes the hydroxypyrimidine with a fluorine-18 radiolabel.

- Synthesis : Produced via nucleophilic aromatic substitution using 4-trimethylammonium benzaldehyde triflate and [¹⁸F]fluoride/Kryptofix-222 in DMF, achieving 76% radiochemical yield .

- Applications: Critical in radiopharmaceuticals for positron emission tomography (PET) imaging, contrasting with the non-radioactive, biologically oriented uses of the target compound .

- Stability : The fluorine-18 label imposes time-sensitive handling requirements, unlike the stable hydroxypyrimidine derivative .

4-(Cyclopentylamino)-2-(methylthio)pyrimidine-5-carbaldehyde

- Molecular Formula : C₁₂H₁₆N₄OS .

- Key Differences: Features a methylthio and cyclopentylamino group on the pyrimidine ring instead of a hydroxyl group.

- Reactivity : The methylthio group may enhance lipophilicity, improving membrane permeability in drug candidates, while the hydroxyl group in the target compound favors hydrogen bonding and solubility .

- Synthesis : Likely synthesized via nucleophilic substitution on pyrimidine precursors, analogous to methods in .

Comparative Data Table

Key Research Findings

- Reactivity : The aldehyde group in this compound facilitates Schiff base formation, akin to 4-(pyridin-3-yl)benzaldehyde, but the hydroxypyrimidine moiety may slow reaction kinetics compared to electron-deficient pyridine derivatives .

- Biological Relevance : Hydroxypyrimidine-containing compounds often exhibit enhanced solubility and metal-binding capacity, making them superior to methylthio- or fluorine-substituted analogs in coordination chemistry .

- Synthetic Challenges : Radiolabeled analogs like 4-[18F]fluorobenzaldehyde require specialized facilities, whereas the target compound can be synthesized in standard organic laboratories .

Biological Activity

4-(2-Hydroxypyrimidin-5-YL)benzaldehyde is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity, mechanisms of action, and relevant research findings associated with this compound, including case studies and data tables summarizing key results.

Chemical Structure and Properties

This compound, with the CAS number 281234-46-6, features a hydroxypyrimidine moiety attached to a benzaldehyde group. The presence of both hydroxyl and formyl groups suggests that the compound may participate in various biochemical interactions, making it a candidate for further biological evaluation.

Antimicrobial Activity

Recent studies indicate that compounds similar to this compound exhibit antimicrobial properties. For instance, derivatives of pyrimidine have shown effectiveness against various bacterial strains, suggesting that this compound may also possess similar activities.

Anti-inflammatory Effects

Research has highlighted the anti-inflammatory potential of pyrimidine derivatives. In vitro studies have demonstrated that certain pyrimidine compounds can inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which is implicated in inflammatory processes. The IC50 values for some derivatives have been reported as low as 0.04 μmol, comparable to established anti-inflammatory drugs like celecoxib . This suggests that this compound may also exhibit anti-inflammatory properties worth investigating.

The biological activity of this compound likely involves several mechanisms:

- Enzyme Inhibition : The hydroxyl group can form hydrogen bonds with active sites on enzymes such as COX, inhibiting their activity.

- Cell Signaling Modulation : The compound may influence signaling pathways related to inflammation and cell growth through interaction with receptors or transcription factors.

Case Studies

A review of literature reveals several case studies exploring the biological effects of related compounds. For example, a study examining the anti-inflammatory effects of pyrimidine derivatives demonstrated significant reductions in inflammatory markers in animal models . These findings support the hypothesis that this compound may similarly modulate inflammatory responses.

Data Summary

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for preparing 4-(2-hydroxypyrimidin-5-yl)benzaldehyde, and how can reaction conditions be optimized?

- The compound can be synthesized via condensation reactions between pyrimidine derivatives and benzaldehyde precursors. For example, adapting methods from dihydropyrimidine synthesis (e.g., Biginelli reaction), substituting benzaldehyde with functionalized analogs, and optimizing catalysts (e.g., Lewis acids like FeCl₃) or solvent systems (e.g., ethanol/water mixtures) to enhance yield . Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is recommended. Monitor reaction progress using TLC and confirm purity via HPLC (>95%) .

Q. How should researchers characterize the structural and electronic properties of this compound?

- Employ spectroscopic techniques:

- NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., aldehyde proton at ~10 ppm, pyrimidine ring protons in aromatic regions) .

- FT-IR : Identify key functional groups (C=O stretch ~1700 cm⁻¹, O-H stretch ~3200 cm⁻¹) .

- Mass spectrometry : High-resolution MS to verify molecular weight (e.g., [M+H]⁺ ion).

Q. What solvent systems are suitable for solubility testing, and how does pH affect stability?

- Test solubility in DMSO (stock solutions), methanol, and aqueous buffers (pH 4–9). Stability studies via UV-Vis spectroscopy (monitor aldehyde absorbance at ~280 nm) under varying pH/temperature. For aqueous work, use phosphate buffer (pH 6.5) to minimize aldehyde hydration .

Advanced Research Questions

Q. How can computational methods predict binding interactions of this compound with biological targets?

- Use AutoDock Vina for molecular docking:

- Prepare the ligand (compound) and receptor (target protein) using PyMOL.

- Set grid boxes around active sites (e.g., kinase ATP-binding pockets).

- Analyze binding affinities (ΔG) and validate poses with MD simulations (e.g., GROMACS) .

Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?

- Scenario : Discrepancies in NMR splitting patterns may arise from dynamic effects or impurities.

- Solutions :

- Perform variable-temperature NMR to detect conformational changes.

- Use 2D NMR (COSY, HSQC) to assign overlapping signals.

- Cross-validate with X-ray data .

Q. How can researchers design derivatives to enhance bioactivity while maintaining solubility?

- Derivatization : Introduce substituents at the pyrimidine 2-OH (e.g., alkylation for lipophilicity) or benzaldehyde para-position (e.g., sulfonate groups for solubility).

- SAR Studies : Test derivatives in enzyme inhibition assays (e.g., kinases) and correlate logP (HPLC-measured) with activity. Use QSAR models (e.g., MOE software) to predict optimal substituents .

Q. What experimental and computational approaches validate the compound’s role in polymer or material science applications?

- Polymer Synthesis : Use the aldehyde group for Schiff base formation with amine-containing monomers. Monitor polymerization via GPC for molecular weight distribution.

- Material Properties : Characterize photoluminescence (PL spectra) or conductivity (four-point probe). DFT calculations (Gaussian 16) can predict electronic transitions .

Methodological Notes

- Contradiction Management : If synthetic yields vary, optimize stoichiometry (e.g., 1.2 eq pyrimidine precursor) or switch to microwave-assisted synthesis for faster kinetics .

- Data Reproducibility : Always include internal standards (e.g., 1,3,5-trimethoxybenzene for NMR) and triplicate measurements for biological assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.